PF-03716556 acts as a proton pump inhibitor (PPI). PPIs work by blocking the enzyme H+,K+-ATPase, also known as the proton pump, in the gastric parietal cells. This enzyme is responsible for the final step in acid secretion within the stomach. By inhibiting H+,K+-ATPase, PF-03716556 reduces the production of stomach acid, potentially leading to relief from GERD symptoms [, ].
Studies conducted in vitro (in a test tube) have shown that PF-03716556 is a potent and selective inhibitor of H+,K+-ATPase. It exhibits high inhibitory activity against the enzyme with a pIC50 value (a measure of inhibitory potency) of around 6.0 [, ]. Additionally, PF-03716556 demonstrates selectivity towards H+,K+-ATPase, showing no activity against Na+,K+-ATPase, another important enzyme [, ].
PF-03716556 is a potent and selective acid pump antagonist []. This means it inhibits the production of stomach acid, a key function in digestion. It is under development as a treatment for gastroesophageal reflux disease (GERD) [].
PF-03716556 has the chemical formula C22H26N4O3 []. While the exact structure is not publicly available, analysis of its chemical formula reveals some key features:
These features are commonly found in other proton pump inhibitors, suggesting a similar mode of action for PF-03716556.